molecular formula C8H9NO4S B2845664 3-Methyl-5-sulfamoylbenzoic acid CAS No. 1016703-57-3

3-Methyl-5-sulfamoylbenzoic acid

Cat. No.: B2845664
CAS No.: 1016703-57-3
M. Wt: 215.22
InChI Key: PCGCBESREFKAEG-UHFFFAOYSA-N
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Description

Nomenclature, Chemical Structure, and Classification within Aromatic Carboxylic Acid Derivatives

3-Methyl-5-sulfamoylbenzoic acid is an organic compound with the systematic IUPAC name This compound . uni.lu It is also recognized by its Chemical Abstracts Service (CAS) number, 1016703-57-3. moldb.combldpharm.com The molecular formula of the compound is C8H9NO4S. uni.lumoldb.com

Structurally, the molecule is a derivative of benzoic acid, featuring a carboxyl group (-COOH) and two other substituents on the benzene (B151609) ring. Specifically, a methyl group (-CH3) is attached at the third position and a sulfamoyl group (-SO2NH2) is located at the fifth position relative to the carboxyl group. This arrangement classifies it as a substituted aromatic carboxylic acid.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 1016703-57-3
Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
SMILES CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O
InChI InChI=1S/C8H9NO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Data sourced from multiple chemical databases. uni.lumoldb.com

Historical Context and Evolution of Sulfonamide-Bearing Aromatic Scaffolds in Academic Inquiry

The scientific journey of sulfonamide-bearing aromatic scaffolds, the class to which this compound belongs, is rich and impactful. The story begins with the discovery of prontosil, a sulfonamide-containing dye, which was the first drug to effectively treat bacterial infections in the 1930s. This breakthrough ushered in the era of antimicrobial chemotherapy and sparked immense interest in the synthesis and study of related compounds.

Early research primarily focused on the antibacterial properties of sulfonamides. However, as research progressed, the versatility of the sulfonamide group became increasingly apparent. Scientists began to explore modifications to the basic sulfanilamide (B372717) structure, leading to the development of a wide array of derivatives with diverse pharmacological activities. This expansion of research demonstrated that the sulfonamide moiety could be a key pharmacophore for various biological targets beyond those in bacteria. This historical evolution from a singular focus on antibacterial agents to a broad spectrum of therapeutic applications laid the groundwork for the investigation of more complex sulfonamide-containing molecules like this compound in modern research.

Significance of the this compound Framework in Organic Synthesis and Medicinal Chemistry Research

The this compound framework serves as a valuable building block in both organic synthesis and medicinal chemistry. Its trifunctional nature, possessing a carboxylic acid, a methyl group, and a sulfamoyl group on an aromatic ring, allows for a variety of chemical modifications. This structural versatility enables chemists to synthesize a diverse library of derivatives by targeting one or more of these functional groups.

In medicinal chemistry, the sulfamoylbenzoic acid scaffold is a key component in the design of new therapeutic agents. For instance, derivatives of sulfamoylbenzoic acid have been investigated as potent inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. d-nb.info Furthermore, the related compound 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) is a crucial intermediate in the synthesis of the diuretic furosemide (B1674285) and is itself a precursor for potential carbonic anhydrase inhibitors. acs.org The presence of the sulfonamide group is often critical for binding to the active sites of various enzymes.

From an organic synthesis perspective, this compound is a useful starting material for constructing more complex molecules. moldb.com The carboxylic acid can be converted into esters, amides, or other functional groups, while the sulfamoyl group can also undergo various reactions. The methyl group can influence the electronic properties and steric environment of the molecule, which can be important for directing further reactions or for influencing biological activity.

Overview of Current Academic Research Trajectories for this compound and its Derivatives

Current research involving the this compound scaffold and its derivatives is multifaceted, primarily focusing on the synthesis of new compounds and the exploration of their biological activities.

One significant area of investigation is the development of specific agonists for G protein-coupled receptors (GPCRs). For example, sulfamoyl benzoic acid analogues have been designed and synthesized as specific agonists of the lysophosphatidic acid (LPA) 2 receptor, which plays a role in protecting the gut from damage. nih.gov This research highlights the potential of this scaffold in developing targeted therapies.

Another active research direction is the synthesis of metal complexes with sulfamoylbenzoic acid derivatives. For instance, Cu(II) complexes of various 5-sulfamoylbenzoic acid derivatives have been synthesized and characterized. researchgate.netbohrium.com These studies often explore the coordination chemistry of these ligands and the potential applications of the resulting metal complexes, which can include antimicrobial and antifungal activities. researchgate.net

Furthermore, the core structure is utilized in the creation of inhibitors for various enzymes. Research into derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid as inhibitors of human carbonic anhydrase (hCA) isoforms, which are associated with cancer, is a promising field. acs.org These studies involve the synthesis of novel derivatives and their in vitro testing to identify potent and selective inhibitors.

In essence, the current research trajectories for this compound and its derivatives are heavily skewed towards medicinal chemistry applications, with a strong emphasis on synthesizing novel compounds with tailored biological activities for a range of therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGCBESREFKAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 3 Methyl 5 Sulfamoylbenzoic Acid

Established and Novel Synthetic Routes to 3-Methyl-5-sulfamoylbenzoic acid

The preparation of this compound and its derivatives can be achieved through various synthetic strategies, each with its own advantages in terms of efficiency and scalability.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex molecules like this compound. These linear sequences involve a series of reactions where the product of one step becomes the starting material for the next. A typical multi-step approach for a related compound, 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, involves the chlorosulfonation of a substituted benzoic acid followed by amination. This general strategy can be adapted for the synthesis of this compound, likely starting from a suitable methyl-substituted benzoic acid. The introduction of the sulfamoyl group is a critical step, often achieved by reacting a chlorosulfonylated intermediate with an amine. nih.gov

Development of Convergent and Divergent Synthetic Strategies

Conversely, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related structures. wikipedia.orgresearchgate.net This is particularly useful for creating libraries of compounds for screening purposes. Starting from a core structure related to this compound, various functional groups can be introduced to generate a diverse set of derivatives. wikipedia.org

Exploration of One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of reduced reaction time, solvent usage, and purification steps. ijrpc.comindexcopernicus.com Researchers have explored one-pot syntheses for related sulfamoylbenzoic acid derivatives. For example, a one-pot, two-step protocol has been developed for the synthesis of oxime esters of 2,4-dichloro-5-sulfamoylbenzoic acid, involving in situ acyl chloride formation followed by reaction with N-Boc-hydroxylamine. acs.org Similar strategies could be adapted for the efficient synthesis of this compound.

Investigation of Synthetic Precursors and Key Intermediates for this compound Production

The successful synthesis of this compound relies on the availability and reactivity of key precursors and intermediates.

A common precursor for introducing the sulfamoyl group is a chlorosulfonylated benzoic acid derivative. nih.gov For the target molecule, this would likely be 3-methyl-5-(chlorosulfonyl)benzoic acid. This intermediate is typically synthesized by reacting the corresponding benzoic acid with chlorosulfonic acid. Another important class of precursors are substituted anilines, which are used in the amination step to form the sulfonamide bond. nih.gov

Key intermediates in the synthesis of related sulfamoylbenzoic acids include:

Substituted Benzoic Acids: These form the core scaffold of the molecule. nih.gov

Chlorosulfonylated Benzoic Acids: These are reactive intermediates for the introduction of the sulfamoyl group. doi.org

Sulfonamide Derivatives: Formed by the reaction of the chlorosulfonylated intermediate with an amine. nih.gov

Interactive Table: Key Intermediates and Precursors
Precursor/Intermediate Role in Synthesis
3-Methylbenzoic acid Starting material for the benzoic acid core.
Chlorosulfonic acid Reagent for introducing the chlorosulfonyl group.
3-Methyl-5-(chlorosulfonyl)benzoic acid Key reactive intermediate for amination.
Ammonia (B1221849) or an amine source Provides the nitrogen for the sulfamoyl group.

Mechanism-Oriented Studies of Key Reactions Involved in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The key reactions in the synthesis of this compound are electrophilic aromatic substitution and nucleophilic acyl substitution.

The chlorosulfonation of the aromatic ring is an electrophilic aromatic substitution reaction. The electrophile, the chlorosulfonium ion, is generated from chlorosulfonic acid and attacks the electron-rich aromatic ring. The position of substitution is directed by the existing methyl group on the benzene (B151609) ring.

The subsequent amination to form the sulfonamide is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group.

Catalysis and Reaction Condition Optimization in this compound Synthesis (e.g., solvent effects, temperature, pressure)

Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency while minimizing waste. nih.gov

Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes. For instance, in the synthesis of related sulfamoylbenzoic acid derivatives, solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) have been employed. google.comacs.org The polarity and coordinating ability of the solvent can affect the solubility of reagents and stabilize transition states.

Temperature: Temperature control is critical. Chlorosulfonation reactions are often carried out at low temperatures to control reactivity and prevent side reactions. google.com Conversely, amination steps may require heating to proceed at a reasonable rate. doi.org

Pressure: While many of the reactions involved can be carried out at atmospheric pressure, certain transformations, such as catalytic hydrogenations that might be used in alternative synthetic routes, could require elevated pressure. google.com

Catalysis: Catalysts can play a significant role in improving reaction efficiency. For example, in the synthesis of related compounds, catalysts like cuprous bromide have been used in substitution reactions. google.com Acid or base catalysis is also common, with bases like pyridine (B92270) or triethylamine (B128534) often used to scavenge the HCl produced during sulfamoylation. nih.govdoi.org Phase transfer catalysis has also been explored for the N,O-bis-alkylation of related 2-halo-5-(sulfamoyl)benzoic acids. acs.org

Interactive Table: Optimization of Reaction Conditions
Parameter Importance in Synthesis Example from Related Syntheses
Solvent Influences solubility, reaction rate, and sometimes selectivity. nih.gov THF, DCM, DMF have been used in various steps of sulfamoylbenzoic acid synthesis. google.comacs.orggoogle.com
Temperature Controls reaction rate and can prevent or promote side reactions. Chlorosulfonation is often performed at low temperatures, while amination may require heating. doi.orggoogle.com
Catalyst Can accelerate reactions and improve selectivity. Cuprous bromide has been used as a catalyst in related syntheses. google.com Pyridine and triethylamine act as base catalysts. nih.govdoi.org
Pressure Important for reactions involving gases, such as hydrogenation. Not typically a major factor in the primary synthetic steps for this specific compound, but relevant in broader synthetic strategies. google.com

Application of Sustainable Chemistry Principles in the Synthesis of this compound

The imperative to develop environmentally benign chemical processes has propelled the integration of sustainable chemistry principles into the synthesis of this compound and its derivatives. Key areas of focus include maximizing atom economy, utilizing greener solvents, and enhancing energy efficiency throughout the synthetic route.

Atom Economy and Green Solvent Utilization

Atom economy, a core principle of green chemistry, emphasizes the maximization of the incorporation of all materials used in a process into the final product. jocpr.com In the synthesis of sulfamoylbenzoic acid derivatives, this principle is actively applied to minimize waste generation. For instance, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. The strategic use of catalysts can further enhance atom economy by enabling more efficient reaction pathways. jk-sci.com

The selection of solvents is another critical aspect of sustainable synthesis. Traditional solvents like dimethyl sulfoxide (B87167) (DMSO) can pose safety and environmental concerns. acs.org Consequently, research has focused on identifying and implementing greener alternatives. These include:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. It has been successfully used in the synthesis of related compounds, sometimes in conjunction with phase-transfer catalysts to facilitate reactions between water-insoluble reactants. acs.org

Cyclopentyl methyl ether (CPME): This solvent is characterized by its low toxicity and high boiling point, making it a safer alternative to more volatile organic solvents. smolecule.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks, 2-MeTHF is a promising green solvent with favorable properties. smolecule.com

Ethanol (B145695): Often used for purification and recrystallization, ethanol is a bio-based and relatively benign solvent. google.com

The move towards these greener solvents not only reduces the environmental footprint of the synthesis but can also lead to safer and more efficient processes. ijarasem.com

Table 1: Comparison of Green Solvent Alternatives

Solvent Key Advantages
Water Non-toxic, non-flammable, abundant
Cyclopentyl methyl ether (CPME) Low toxicity, high boiling point
2-Methyltetrahydrofuran (2-MeTHF) Renewable source, favorable properties

Energy Efficiency Considerations in Reaction Design

Minimizing energy consumption is a crucial tenet of green chemistry, with both environmental and economic benefits. mlsu.ac.in In the synthesis of this compound and its analogs, several strategies are employed to enhance energy efficiency:

Process Optimization: Careful control of reaction parameters such as temperature and pressure can minimize energy usage. For example, conducting reactions at ambient temperature and pressure is ideal whenever feasible. mlsu.ac.in

Microwave-assisted synthesis: This technique can sometimes accelerate reaction rates and reduce energy consumption compared to conventional heating methods.

Flow chemistry: Continuous flow reactors can offer better heat and mass transfer, leading to improved reaction control and potentially lower energy requirements compared to batch processes.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Dimethyl sulfoxide (DMSO)
Cyclopentyl methyl ether (CPME)
2-Methyltetrahydrofuran (2-MeTHF)
Ethanol

Derivatization Chemistry and Functionalization Strategies of 3 Methyl 5 Sulfamoylbenzoic Acid

Modification of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters, amides, and reduced alcohol or aldehyde functionalities.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. For instance, the methyl ester of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid can be formed, which can then undergo further reactions. google.com The esterification of various benzoic acid derivatives, including those with sulfamoyl groups, has been achieved using solid acid catalysts like a Zr/Ti mixture, which facilitates the reaction between the carboxylic acid and an alcohol, such as methanol, to produce the corresponding methyl ester. mdpi.com The general mechanism involves the activation of the carbonyl group by a proton, followed by nucleophilic attack by the alcohol. mdpi.com

Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine in the presence of coupling agents. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in a solvent like dry dimethylformamide (DMF) under inert conditions. This is followed by the addition of the desired amine. nih.gov This approach has been used to synthesize a series of N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamides. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

Starting Material Reagents and Conditions Product Reference
3-(Sulfamoyl)benzoic acid derivatives EDCI, HOBt, Propargyl amine, dry DMF, room temperature N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide derivatives nih.gov
p-Chlorobenzoic acid and p-methylbenzoic acid Methanol, Zr/Ti solid acid catalyst Corresponding methyl esters mdpi.com
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid Not specified 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid methyl ester google.com

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol. While sodium borohydride (B1222165) (NaBH₄) is generally ineffective for reducing carboxylic acids, more reactive reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used. libretexts.orgchemguide.co.uk The reduction of carboxylic acids with LiAlH₄ typically occurs in an ether solvent like tetrahydrofuran (B95107). libretexts.org The reaction proceeds through the formation of an alkoxide ion, which is then protonated to yield the alcohol. libretexts.org

The conversion of a carboxylic acid to an aldehyde is a more controlled reduction. One method involves converting the carboxylic acid to an acyl chloride followed by reduction. Another approach is the partial reduction of the carboxylic acid. In some biological systems, α-keto acids can be converted to their corresponding aldehydes via decarboxylation. nih.gov

Functionalization of the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) offers another avenue for derivatization, primarily at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen of the sulfamoyl group can be alkylated. For example, reductive amination of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde (B50154) can lead to the corresponding N-butylamino derivative. ijrpc.com Electrochemical methods have also been developed for the N-alkylation of NH-sulfoximines using carboxylic acids. rsc.org

N-Acylation: Acylation of the sulfamoyl nitrogen can also be achieved. For instance, the acylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid methyl ester has been reported. ijrpc.com

Exploration of Sulfonamide Hydrolysis and Rearrangements

The sulfonamide bond is generally stable, but its hydrolysis can be achieved under certain conditions, though specific examples for 3-methyl-5-sulfamoylbenzoic acid are not prevalent in the provided search results. The stability of the sulfonamide group is a key feature in many of its applications. Some studies have explored the photocatalytic functionalization of sulfonamides via sulfonyl radical intermediates, which can then be used to form new carbon-sulfur bonds. acs.org

Regioselective Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with a methyl group (an activating, ortho-, para-directing group) and a sulfamoyl and a carboxylic acid group (both deactivating, meta-directing groups). The regioselectivity of electrophilic aromatic substitution (EAS) reactions on this ring will be dictated by the combined electronic and steric effects of these substituents.

For deactivated benzene rings, such as those containing a sulfonic acid group, nitration tends to occur at the meta position. rsc.org The presence of the deactivating SO₃H group slows down the reaction compared to benzene but directs the incoming electrophile to the meta position. rsc.orgmasterorganicchemistry.com In the case of this compound, the positions ortho and para to the activating methyl group are also meta to the deactivating groups. Therefore, predicting the exact regioselectivity of an EAS reaction would require a detailed analysis of the combined directing effects. For instance, the nitration of toluene (B28343) over zeolite catalysts can show high para-selectivity. cardiff.ac.uk

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-CH₃ Activating Ortho, Para
-SO₂NH₂ Deactivating Meta
-COOH Deactivating Meta

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental process for introducing new functional groups. minia.edu.eg The outcome of these reactions is governed by the directing effects of the existing substituents. The methyl group is an activating, ortho, para-director, while the carboxylic acid and sulfamoyl groups are deactivating, meta-directors.

The cumulative effect of these groups directs incoming electrophiles primarily to the C4 position, which is ortho to the activating methyl group and meta to both deactivating groups. The C2 position is also electronically favorable but is generally disfavored due to significant steric hindrance from the adjacent methyl and carboxylic acid groups.

Common EAS reactions applicable to this scaffold include:

Nitration : Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂), a versatile precursor for amino derivatives. masterorganicchemistry.com The reaction with this compound is predicted to yield 3-methyl-4-nitro-5-sulfamoylbenzoic acid.

Halogenation : The introduction of halogens like chlorine or bromine can be achieved using appropriate reagents, often with a Lewis acid catalyst. minia.edu.eg This creates precursors for cross-coupling reactions.

Sulfonation : While the ring already contains a sulfamoyl group, further sulfonation can occur under forcing conditions, such as with fuming sulfuric acid (oleum), to introduce a sulfonic acid group (–SO₃H). masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions (if applicable based on substituents)

Nucleophilic aromatic substitution (SNAr) is a key functionalization strategy for derivatives of this compound that contain a suitable leaving group, such as a halogen, on the aromatic ring. dalalinstitute.commasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (like the sulfamoyl and carboxyl groups) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comchemrxiv.org

For a halogenated derivative, such as 4-chloro-3-methyl-5-sulfamoylbenzoic acid, the chlorine atom can be displaced by various nucleophiles.

Amine Substitution : Reaction with primary or secondary amines (e.g., cyclohexylamine (B46788) or benzylamine) can replace the chloro group to form N-substituted amino derivatives.

Thiol Substitution : Thiolates can act as nucleophiles to displace a halide, forming aryl thioethers. For instance, reacting a chloro-derivative with aromatic thiols in the presence of a base yields 5-sulfamoyl-3-(arylthio)benzoic acid analogs.

These reactions are pivotal in modifying the core structure to generate compounds with tailored properties.

Cross-Coupling Reactions Involving Halogenated Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of derivatives. Halogenated analogs of this compound serve as ideal substrates for these transformations.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. uwindsor.canih.gov For instance, 4-chloro-3-methyl-5-sulfamoylbenzoic acid can be coupled with various arylboronic acids to synthesize biaryl derivatives, which are of significant interest in medicinal chemistry.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1Reactant 2CatalystProduct
4-Chloro-3-methyl-5-sulfamoylbenzoic acidPhenylboronic acidPd(PPh₃)₄3-Methyl-5-sulfamoyl-[1,1'-biphenyl]-4-carboxylic acid

This methodology allows for the efficient construction of complex molecular architectures from readily accessible halogenated precursors. nih.gov

Exploration of Complex Polycyclic Systems Incorporating the this compound Core

The this compound scaffold can be used as a building block for the synthesis of elaborate polycyclic and heterocyclic systems. This is often achieved through multi-step sequences where the functional groups on the core molecule are used to construct new rings.

One synthetic strategy involves the reaction of a derivatized sulfamoylbenzoic acid with a molecule containing multiple reactive sites. For example, a derivative of 2-sulfamoylbenzoic acid has been reacted with a bromoalkyl-substituted benzo[de]isoquinoline-1,3-dione in the presence of potassium carbonate to yield a complex N-substituted product. nih.gov A similar approach could be applied to this compound, where either the carboxylic acid or the sulfamoyl nitrogen is used as a nucleophile to react with a suitable dielectrophile, leading to ring formation and the construction of novel polycyclic frameworks.

Synthesis of Key Structural Analogs and Isomers for Comparative Studies

Halogenated this compound Derivatives

The synthesis of halogenated analogs is crucial for structure-activity relationship (SAR) studies and for providing handles for further functionalization, such as cross-coupling reactions.

Fluorinated Derivatives : The synthesis of compounds like 4-fluoro-3-methyl-5-sulfamoylbenzoic acid can be achieved through electrophilic aromatic substitution, where a fluorine atom is introduced onto the aromatic ring.

Chlorinated and Brominated Derivatives : These are typically prepared by direct halogenation of the parent compound or a suitable precursor. The synthesis of ethyl 3-chloro-5-sulfamoylbenzoate, a related structure, involves the esterification of the corresponding carboxylic acid, highlighting a common synthetic route for these derivatives. The presence of a halogen, such as in 3-chloro-5-sulfamoylbenzoic acid, significantly influences the molecule's reactivity in subsequent nucleophilic substitution reactions.

Table 2: Examples of Halogenated Sulfamoylbenzoic Acid Derivatives

Compound NameStructureKey Synthetic Feature
4-Fluoro-3-methyl-5-sulfamoylbenzoic acidAromatic ring with F at C4, CH₃ at C3, SO₂NH₂ at C5, COOH at C1Electrophilic fluorination
3-Chloro-5-sulfamoylbenzoic acidAromatic ring with Cl at C3, SO₂NH₂ at C5, COOH at C1Precursor for nucleophilic substitution
Ethyl 3-chloro-5-sulfamoylbenzoateEster derivative of the chloro-analogEsterification of carboxylic acid

Alkyl-Substituted Sulfamoylbenzoic Acid Derivatives

Varying the alkyl substituent at the C3 position allows for a systematic investigation of how steric and electronic properties influence biological activity. A range of 3-alkyl-5-sulfamoylbenzoic acids have been synthesized and studied. nih.gov The synthesis of these analogs generally starts from appropriately substituted benzoic acids or toluenes, followed by chlorosulfonation and amination to install the sulfamoyl group.

The development of N-substituted derivatives, where alkyl or aryl groups are attached to the sulfonamide nitrogen, represents another important class of analogs. d-nb.inforesearchgate.net These compounds are often synthesized by reacting a sulfonyl chloride precursor, such as methyl 4-(chlorosulfonyl)benzoate, with a primary or secondary amine, followed by hydrolysis of the ester to yield the final carboxylic acid. d-nb.info

Table 3: Examples of Alkyl-Substituted Sulfamoylbenzoic Acid Derivatives

Compound NameStructureKey Synthetic Feature
3-Alkyl-5-sulfamoylbenzoic acidsGeneral structure with varying alkyl groups at C3Synthesis from corresponding 3-alkylbenzoic acids nih.gov
N-Substituted 4-sulfamoylbenzoic acidsAlkyl/aryl groups on the sulfonamide nitrogenReaction of a sulfonyl chloride with an amine d-nb.inforesearchgate.net

Positional Isomers of Sulfamoylbenzoic Acids

The chemical properties and biological activity of substituted benzoic acids are significantly influenced by the relative positions of the functional groups on the benzene ring. In the case of sulfamoylbenzoic acid, three primary positional isomers exist: 2-sulfamoylbenzoic acid (ortho-isomer), 3-sulfamoylbenzoic acid (meta-isomer), and 4-sulfamoylbenzoic acid (para-isomer). Each of these isomers, sharing the molecular formula C₇H₇NO₄S, exhibits distinct physicochemical characteristics due to the different spatial arrangement of the carboxylic acid (-COOH) and sulfamoyl (-SO₂NH₂) groups.

The ortho-isomer, 2-sulfamoylbenzoic acid, has the functional groups in adjacent positions on the benzene ring. nih.govnih.gov This proximity can lead to intramolecular interactions, such as hydrogen bonding, which can influence its properties. For instance, intramolecular hydrogen bonding in similar ortho-substituted benzoic acids, like salicylic (B10762653) acid, is known to affect acidity and solubility. uobaghdad.edu.iq 2-Sulfamoylbenzoic acid is a known environmental transformation product of certain agricultural chemicals. nih.gov

The meta-isomer, 3-sulfamoylbenzoic acid, is the parent compound of the titular this compound. rushim.ru Its synthesis can be achieved through the chlorosulfonation of benzoic acid, followed by amidation of the resulting sulfonyl chloride. rushim.ru As a versatile building block, it is utilized in the synthesis of more complex molecules with potential pharmacological applications, including as antimicrobial agents. rushim.ru

The para-isomer, 4-sulfamoylbenzoic acid, also known as Carzenide, has its functional groups at opposite ends of the benzene ring. organic-chemistry.org This symmetrical arrangement can influence its crystal packing and physical properties, such as melting point and solubility. It is used as a reagent in the synthesis of carbonic anhydrase inhibitors and has applications as a diuretic. organic-chemistry.orgbeilstein-journals.org The acidity of these isomers is affected by the electronic nature of the sulfamoyl group. While the sulfamoyl group is generally considered electron-withdrawing, which tends to increase the acidity of the benzoic acid, the magnitude of this effect can vary slightly with its position relative to the carboxylic acid group. libretexts.org

IsomerStructureCommon NameCAS NumberKey Properties/Applications
2-Sulfamoylbenzoic acid2-Sulfamoylbenzoic acid structureo-Sulfamoylbenzoic acid632-24-6 Potential for intramolecular interactions; environmental transformation product of some pesticides. nih.govnih.gov
3-Sulfamoylbenzoic acid3-Sulfamoylbenzoic acid structurem-Sulfamoylbenzoic acid636-76-0 rushim.ruBuilding block for medicinal chemistry; parent structure for this compound. rushim.ru
4-Sulfamoylbenzoic acid4-Sulfamoylbenzoic acid structureCarzenide, p-Sulfamoylbenzoic acid138-41-0 organic-chemistry.orgUsed as a diuretic and in the synthesis of carbonic anhydrase inhibitors. organic-chemistry.orgbeilstein-journals.org

Stereochemical Control and Diastereoselectivity in Derivatization Processes

The principles of stereochemical control are fundamental in organic synthesis, particularly in the preparation of pharmacologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. For a molecule like this compound, which is itself achiral, derivatization reactions can introduce new stereocenters. The ability to control the stereochemical outcome of these reactions, leading to a preponderance of one stereoisomer over others (diastereoselectivity or enantioselectivity), is a significant challenge and a key goal in synthetic design.

While specific, documented examples of diastereoselective derivatization of this compound are not prevalent in the reviewed literature, general strategies for achieving stereochemical control in related systems can be applied. These strategies often involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reagents.

A primary approach for controlling stereochemistry in carboxylic acid derivatives involves the use of chiral auxiliaries. researchgate.net This strategy entails covalently attaching a chiral molecule (the auxiliary) to the substrate, in this case, at the carboxylic acid function of this compound to form an amide or an ester. The presence of the chiral auxiliary can then direct the approach of a reagent to one face of a prochiral center created during a subsequent reaction, resulting in a diastereoselective transformation. researchgate.netdokumen.pub For example, in the alkylation of an enolate derived from an amide, the chiral auxiliary can effectively shield one face of the enolate, leading to the preferential formation of one diastereomer. nih.govrushim.ru After the desired stereocenter has been set, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product.

Another avenue for stereocontrol is through reactions involving the sulfonamide group. The nitrogen atom of the sulfonamide can be a site for functionalization. For instance, stereoselective additions to imines formed from the sulfonamide could be a potential route to chiral amine derivatives. Furthermore, reactions at the carbon atom alpha to the sulfonyl group, if such a position were created through derivatization, could be influenced by the bulky sulfonyl group and the substitution pattern on the aromatic ring.

Kinetic resolution is another established method for separating enantiomers. wikipedia.org In a kinetic resolution, a racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This results in the separation of the faster-reacting enantiomer (as product) from the slower-reacting enantiomer (which remains as unreacted starting material). wikipedia.org Dynamic kinetic resolution is an even more powerful variant where the starting material is continuously racemized under the reaction conditions, theoretically allowing for the conversion of the entire racemic mixture into a single enantiomer of the product. acs.org

The derivatization of the carboxylic acid of this compound with a chiral alcohol or amine to form a mixture of diastereomeric esters or amides is a classic method for chiral resolution. rsc.org These diastereomers have different physical properties and can often be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers would yield the individual enantiomers of the derivatized acid. rsc.org

Advanced Analytical and Structural Characterization of 3 Methyl 5 Sulfamoylbenzoic Acid and Its Derivatives

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

Beyond the individual molecule, X-ray diffraction reveals the intricate supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This is primarily governed by intermolecular interactions, especially hydrogen bonds. royalsocietypublishing.org The sulfonamide group, with its N-H donor and S=O acceptor sites, alongside the carboxylic acid's O-H donor and C=O acceptor, plays a crucial role in forming robust hydrogen-bonding networks. royalsocietypublishing.orgmdpi.com These interactions often lead to the formation of specific, repeating patterns known as supramolecular synthons, such as the common R²₂(8) ring motif formed by pairs of N-H⋯O(S) hydrogen bonds in sulfonamide dimers. researchgate.net

The nature and position of substituents on the benzene (B151609) ring significantly influence the resulting supramolecular assembly. researchgate.net The introduction of different functional groups can lead to varied packing arrangements and the inclusion of other weak interactions like C-H⋯O, C-H⋯π, and π–π stacking, which collectively stabilize the three-dimensional crystal structure. researchgate.netresearchgate.net The study of these crystalline and molecular features is vital for understanding the physical properties of the compound and its behavior in a solid state. royalsocietypublishing.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of 3-Methyl-5-sulfamoylbenzoic acid and its derivatives. mdpi.com The chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra provide a detailed map of the proton environments within the molecule, confirming the substitution pattern on the aromatic ring. mdpi.com

For instance, the protons on the benzene ring of a 1,3,5-trisubstituted derivative will exhibit a characteristic splitting pattern and chemical shifts that are diagnostic of their positions relative to the methyl, sulfamoyl, and carboxyl groups. Similarly, ¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the carbons of the methyl and carboxyl groups. mdpi.comnih.gov

Beyond simple structural confirmation, advanced NMR techniques can be employed for conformational analysis. The Gibbs energies of deprotonation and the potential for intramolecular hydrogen bond (IHB) formation in substituted benzoic and benzenesulfonic acids have been studied using computational methods combined with experimental data. researchgate.net For derivatives in solution, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, offering insights into the preferred three-dimensional structure and the orientation of flexible substituent groups. Conformational analysis suggests that the flexibility of a compound within a binding pocket can impact its binding affinity. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Sulfamoylbenzoic Acid Scaffolds

Nucleus Functional Group Typical Chemical Shift Range (ppm) Notes
¹H Carboxylic Acid (-COOH) 10.0 - 13.5 Often a broad singlet, position is concentration and solvent dependent. mdpi.com
¹H Sulfonamide (-SO₂NH₂) 7.5 - 8.0 Can be a broad singlet, exchangeable with D₂O.
¹H Aromatic (Ar-H) 7.0 - 8.6 Specific shifts and coupling constants depend on the full substitution pattern.
¹H Methyl (-CH₃) 2.3 - 2.7 Typically a singlet.
¹³C Carbonyl (-C OOH) 166 - 177
¹³C Aromatic (Ar-C) 118 - 146 Includes both substituted and unsubstituted carbon signals. mdpi.com

Note: Shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent (e.g., DMSO-d₆, CDCl₃) and specific molecular structure. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis in Research Samples

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying functional groups within a molecule. The analysis of this compound and its analogues relies on the detection of characteristic vibrational frequencies corresponding to specific bonds and molecular motions. researchgate.netmjcce.org.mk

The IR and Raman spectra of these compounds are dominated by signals from the key functional groups: the carboxylic acid, the sulfonamide, and the substituted benzene ring. The carboxylic acid group is readily identified by a very broad O-H stretching band in the IR spectrum, typically centered around 2500-3300 cm⁻¹, and a sharp, intense C=O stretching band near 1700 cm⁻¹.

The sulfonamide group (-SO₂NH₂) gives rise to two distinct and strong S=O stretching vibrations: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers. The N-H stretching vibration of the sulfonamide also appears in the spectrum. The aromatic ring produces a series of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring can be inferred from the pattern of overtone and combination bands in the far-IR or from specific C-H out-of-plane bending modes. mjcce.org.mk Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign these vibrational modes precisely. researchgate.netmjcce.org.mkresearchgate.net

Table 3: Key Vibrational Frequencies (cm⁻¹) for this compound Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Spectrum
Carboxylic Acid O-H stretch 2500 - 3300 (broad) IR
C=O stretch 1680 - 1720 IR, Raman
Sulfonamide N-H stretch 3200 - 3400 IR, Raman
S=O asymmetric stretch 1300 - 1350 IR, Raman
S=O symmetric stretch 1150 - 1180 IR, Raman
S-N stretch ~930 IR
Aromatic Ring C-H stretch 3000 - 3100 IR, Raman

Source: Data compiled from spectroscopic studies of related sulfamoylbenzoic acid compounds. researchgate.netoaji.net

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of this compound and its derivatives. It provides an extremely accurate measurement of the molecular weight, allowing for the determination of the elemental formula and unambiguous confirmation of the compound's identity. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) for analysis. nih.gov

Beyond molecular weight, tandem mass spectrometry (MS/MS) is used to investigate the fragmentation patterns of these molecules. nih.gov Aromatic sulfonamides exhibit characteristic fragmentation behaviors upon collision-induced dissociation (CID). nih.govresearchgate.net One of the most notable fragmentation pathways is the elimination of a neutral sulfur dioxide (SO₂) molecule (a loss of 64 Da) from the protonated molecular ion. nih.govresearchgate.net This process often involves an intramolecular rearrangement where the amino group migrates to the aromatic ring. nih.gov

Other common fragmentations include the heterolytic cleavage of the sulfonamide S-N bond and cleavages within the carboxylic acid group. researchgate.net The specific fragments observed provide a structural fingerprint that can be used to distinguish between isomers and elucidate the structure of unknown derivatives or metabolites. The presence of electron-withdrawing or donating groups on the aromatic ring can influence these fragmentation pathways. nih.gov

Table 4: Common Fragment Ions in the ESI-MS/MS of Aromatic Sulfonamides

Process Description Resulting Ion/Loss
SO₂ Elimination Loss of a neutral sulfur dioxide molecule from the molecular ion, often via rearrangement. [M+H - 64]⁺
S-N Bond Cleavage Heterolytic cleavage of the sulfonamide bond. [M+H - RNH]⁺ or [RNH₂]⁺
Benzoyl Cation Formation Cleavage adjacent to the carbonyl group of the benzoic acid. [ArCO]⁺

Source: Fragmentation pathways generalized from studies on aromatic sulfonamides. nih.govresearchgate.netresearchgate.netyoutube.com

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment, Isomer Separation, and Reaction Monitoring in Academic Research

Advanced chromatographic techniques are fundamental in the synthesis and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is the predominant method used for assessing the purity of final compounds and intermediates, typically achieving purity levels greater than 95-99% after purification. acs.org Reversed-phase HPLC, often coupled with UV detection, is highly effective for separating the target compound from starting materials, byproducts, and other impurities. researchgate.net The development of specific HPLC methods is also crucial for separating closely related positional isomers, which may have very similar physical properties. wdh.ac.id

In academic research, HPLC is an invaluable tool for reaction monitoring. By taking small aliquots from a reaction mixture over time, researchers can track the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, particularly for more volatile derivatives or after a derivatization step to increase volatility (e.g., esterification of the carboxylic acid). jpmsonline.comaifa.gov.it GC provides excellent separation efficiency, while the coupled mass spectrometer allows for the identification of each separated component based on its mass spectrum and fragmentation pattern. jpmsonline.comjchr.org These coupled, or hyphenated, techniques like HPLC-MS and GC-MS are powerful tools required in the comprehensive analysis of new chemical entities. aifa.gov.it

Table 5: Applications of Chromatographic Techniques in the Study of this compound and its Derivatives

Technique Primary Application Information Obtained
HPLC-UV Purity Assessment & Reaction Monitoring Quantitative measurement of compound purity (e.g., % area), tracking of reactant and product concentrations over time. acs.org
HPLC-MS Isomer Separation & Impurity Identification Separation of closely related isomers, identification of impurities by their mass-to-charge ratio. wdh.ac.idaifa.gov.it
GC-MS Analysis of Volatile Derivatives Separation and identification of thermally stable and volatile compounds based on retention time and mass spectra. jpmsonline.com

Computational Chemistry and Theoretical Modeling of 3 Methyl 5 Sulfamoylbenzoic Acid

Quantum Mechanical Investigations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-Methyl-5-sulfamoylbenzoic acid. researchgate.net Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly employed to optimize the molecular geometry and compute electronic properties. researchgate.netmjcce.org.mk

Electronic Structure and Charge Distribution: Analysis of the molecular electrostatic potential (MESP) reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. chemrxiv.org For sulfamoylbenzoic acid derivatives, the MESP often shows negative potential regions around the oxygen atoms of the carboxyl and sulfamoyl groups, indicating these as sites for electrophilic interaction and hydrogen bonding. chemrxiv.orgresearchgate.net Natural Bond Orbital (NBO) analysis further quantifies charge distribution and examines hyperconjugative interactions, which contribute to molecular stability. researchgate.net These analyses can reveal intramolecular charge transfer (ICT) within the molecule, often from the substituted benzene (B151609) ring to the electron-withdrawing sulfamoyl and carboxyl groups. researchgate.netresearchgate.net

Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net In similar aromatic sulfonamides, the HOMO is typically located over the benzene ring, while the LUMO may be distributed across the electron-withdrawing groups. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and potential bioactivity. researchgate.net Quantum chemical calculations can determine key electronic parameters derived from these orbital energies. researchgate.net

Table 1: Representative Calculated Quantum Chemical Properties This table illustrates typical parameters calculated for sulfamoylbenzoic acid derivatives using DFT methods. researchgate.net

PropertyDefinitionTypical Calculated Value (a.u.)
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital-0.24 to -0.27
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital-0.07 to -0.09
Energy Gap (ΔE)EHOMO - ELUMO~0.17
Ionization Potential (I)-EHOMO~0.25
Electron Affinity (A)-ELUMO~0.08
Global Hardness (η)(I - A) / 2~0.085
Electronegativity (χ)(I + A) / 2~0.165
Chemical Potential (μ)-(I + A) / 2~-0.165

Conformational Landscape Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of this compound are heavily influenced by its three-dimensional shape. Conformational analysis is used to identify the most stable arrangements of the molecule's atoms. youtube.com This involves mapping the potential energy surface (PES) by systematically rotating the flexible dihedral angles, primarily those associated with the C-COOH and C-SO₂NH₂ bonds. scispace.com

For sulfamoylbenzoic acid derivatives, key conformational variations include the orientation of the carboxylic acid proton (syn or anti relative to the carbonyl oxygen) and the rotation of the sulfamoyl group around the C-S bond. The presence of substituents, like the methyl group in this compound, can introduce steric hindrance that influences the preferred conformation. Computational methods can calculate the relative energies of these different conformers, revealing the global energy minimum structure and the energy barriers between different conformations. nih.gov The azidomethyl group in a similar compound, 3-(azidomethyl)benzoic acid, has been identified as a source of conformational polymorphism, highlighting the role of flexible substituents in the solid-state structure. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers for this compound This table conceptualizes the energy differences that might be observed between various rotational isomers (rotamers).

Conformer DescriptionDihedral Angle(s) VariedHypothetical Relative Energy (kcal/mol)
Global Minimum-0.0
Carboxyl group rotation (90° from planar)C-C-C=O2.0 - 4.0
Sulfamoyl group rotation (staggered vs. eclipsed)C-C-S-N1.5 - 3.0
Combined rotation (higher energy state)Both C-COOH and C-SO₂NH₂> 5.0

Molecular Dynamics Simulations for Understanding Solution Behavior and Intermolecular Interactions

While quantum mechanics is ideal for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solution. arxiv.orgmdpi.com MD simulations model the interactions between this compound and solvent molecules (e.g., water), providing insights into solvation, stability, and intermolecular bonding. nih.govmdpi.com

In an aqueous environment, the polar carboxylic acid and sulfamoyl groups are expected to form strong hydrogen bonds with water molecules. researchgate.netnih.gov MD simulations can characterize these interactions, determining the average number of hydrogen bonds, their lifetimes, and their geometric arrangement. nih.gov This information is critical for understanding the compound's solubility and how it interacts with biological macromolecules, such as proteins. mdpi.com Simulations can also reveal how the compound affects the local structure of the solvent and can model its dynamic conformational changes in a condensed phase. arxiv.org

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. q-chem.comschrodinger.com

Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of this compound. mjcce.org.mk The predicted IR spectrum shows characteristic peaks for its functional groups. For instance, one would expect to see stretching vibrations for the O-H of the carboxylic acid, the C=O carbonyl, the N-H bonds of the sulfamoyl group, and the symmetric and asymmetric stretches of the S=O bonds. rsc.org Comparing the computed spectrum with an experimental one helps to confirm the molecule's structure and conformational state. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. q-chem.com Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts. schrodinger.com These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the regiochemistry of the substituents on the aromatic ring.

Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical, yet characteristic, predicted values for key spectroscopic signals.

Spectroscopy TypeSignal OriginPredicted Chemical Shift / Frequency
¹H NMRCarboxylic acid (-COOH)~12-13 ppm
¹H NMRAromatic protons (Ar-H)~7.5-8.5 ppm
¹H NMRSulfamoyl protons (-SO₂NH₂)~7.0-7.5 ppm
¹H NMRMethyl protons (-CH₃)~2.5 ppm
¹³C NMRCarbonyl carbon (-COOH)~165-170 ppm
¹³C NMRAromatic carbons (Ar-C)~120-145 ppm
¹³C NMRMethyl carbon (-CH₃)~20-25 ppm
IRO-H stretch (carboxylic acid)~2500-3300 cm⁻¹ (broad)
IRC=O stretch (carboxylic acid)~1700-1725 cm⁻¹
IRN-H stretch (sulfamoyl)~3250-3350 cm⁻¹
IRS=O asymmetric & symmetric stretch (sulfamoyl)~1330-1370 cm⁻¹ & ~1150-1180 cm⁻¹

Computational Prediction of Reaction Pathways and Transition States in Synthesis and Derivatization

Computational chemistry can be employed to explore the reactivity of this compound and to predict the outcomes of its potential chemical transformations. By modeling reaction pathways, chemists can gain insight into reaction mechanisms, feasibility, and potential byproducts.

This is achieved by calculating the potential energy surface for a proposed reaction. Key structures along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states, are located and their energies calculated. scispace.com The energy difference between the reactants and the transition state gives the activation energy, which is a primary determinant of the reaction rate. For example, one could model the derivatization of the carboxylic acid group (e.g., esterification or amidation) or reactions involving the sulfamoyl group. acs.org These calculations would help in selecting optimal reaction conditions (catalysts, temperature) and in understanding the regioselectivity of reactions on the aromatic ring.

In silico Drug-Likeness and Pharmacokinetic Property Prediction for Designed Derivatives

In the context of drug discovery, in silico methods are indispensable for evaluating the potential of a molecule to become a successful drug. nih.govwindows.net These predictions assess drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov

Drug-Likeness: This is often evaluated using established guidelines like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net The PubChem database predicts an XlogP value of 0.4 for this compound, suggesting a relatively low lipophilicity. uni.lu

ADMET Prediction: Various computational models can predict key pharmacokinetic parameters. These predictions are crucial for designing derivatives of this compound with improved ADMET profiles, helping to filter out candidates with poor properties early in the drug discovery process. researchgate.netuff.br

Table 4: Predicted Drug-Likeness and Pharmacokinetic Properties for this compound and its Derivatives This table summarizes key in silico predictions based on data from similar compounds and public databases. researchgate.netuni.luuff.br

PropertyPredicted Value / Outcome for Parent CompoundDesired Range / Outcome for Drug Candidates
Molecular Weight ( g/mol )215.22< 500
XlogP0.4 uni.lu-0.4 to +5.6
Hydrogen Bond Donors3 (one from -COOH, two from -NH₂)≤ 5
Hydrogen Bond Acceptors4 (two from -COOH, two from -SO₂)≤ 10
Gastrointestinal (GI) AbsorptionHigh probability uff.brHigh
Blood-Brain Barrier (BBB) PermeantNoVaries by target
P-glycoprotein (P-gp) SubstrateNo uff.brNo (to avoid efflux)
CYP450 InhibitorLikely inhibitor of some isoformsNo (to avoid drug-drug interactions)
hERG BlockerLow probabilityNo (to avoid cardiotoxicity)

Pre Clinical Biological Research and Medicinal Chemistry Insights into 3 Methyl 5 Sulfamoylbenzoic Acid Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Designed Analogs

The biological activity and physical properties of derivatives based on the sulfamoylbenzoic acid core are intricately linked to their molecular structure. Researchers have systematically modified these compounds to understand how different functional groups and their positions influence therapeutic effects.

Impact of Substituent Effects on Biological Activity

Structure-Activity Relationship (SAR) studies have been crucial in optimizing the potency and selectivity of sulfamoylbenzoic acid derivatives. By making targeted modifications to the head group, tail group, and linker chain, significant insights have been gained.

For a series of sulfamoyl benzoic acid (SBA) analogues designed as agonists for the Lysophosphatidic acid (LPA) LPA2 receptor, modifications to the phenyl head group were critical. The introduction of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), at the meta-position relative to the carboxyl group significantly influenced potency. acs.org For instance, a chloro-substituted analog (compound 11d) demonstrated picomolar activity, a substantial increase compared to the parent compound. acs.orgnih.gov Conversely, adding an electron-donating methoxy (B1213986) group resulted in very weak agonist activity. acs.org Shifting the position of the carboxy group from ortho to meta or para completely abolished the activity at the LPA2 receptor. acs.org

Modifications to other parts of the molecule also had profound effects. For analogs of 2,4-dichloro-5-sulfamoylbenzoic acid investigated as carbonic anhydrase (CA) inhibitors, substitutions on the phenyl ring and the oxime ester moiety dictated their inhibitory power against various CA isoforms. acs.org A dimethoxyphenyl derivative proved to be a highly effective and selective inhibitor of tumor-associated isoforms hCA IX and XII. acs.org In another study on antidiabetic agents, a compound with both a methyl (electron-donating) and a nitro (electron-withdrawing) group on the phenyl ring showed the highest activity against α-glucosidase and α-amylase. researchgate.net

The tail group, which often occupies a hydrophobic region in the binding pocket of a target receptor, is also a key determinant of activity. Replacing a 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail group with isoindolyl-1,3-dione or indolyl-2,3-dione led to a complete loss of LPA2 activation, likely due to missing π–π interactions. acs.org The length of the linker chain connecting the head and tail groups was also optimized, with a four-carbon linker proving to be ideal for achieving nanomolar potency in LPA2 receptor agonists. acs.orgnih.gov

Table 1: Impact of Substituents on Biological Activity of Sulfamoylbenzoic Acid Derivatives

Parent Scaffold Target Substituent Modification Effect on Activity Reference
Sulfamoyl benzoic acid LPA2 Receptor meta-Chloro substitution on phenyl head group Picomolar agonist activity (EC50 ~0.005 nM) acs.org
Sulfamoyl benzoic acid LPA2 Receptor meta-Fluoro substitution on phenyl head group Nanomolar agonist activity (EC50 ~0.15 nM) acs.org
Sulfamoyl benzoic acid LPA2 Receptor para-Methoxy substitution on phenyl head group Very weak agonist activity acs.org
Sulfamoyl benzoic acid LPA2 Receptor Change carboxy position from ortho to meta or para Abolished activity acs.org
2,4-dichloro-5-sulfamoylbenzoic acid hCA IX & XII Dimethoxyphenyl derivative (oxime ester series) Highly effective and selective inhibition (Ki = 3.4 & 7.5 nM) acs.org

Conformational Analysis in Relation to Molecular Recognition and Biological Interactions

The three-dimensional arrangement of atoms in a molecule (conformation) is fundamental to its ability to recognize and interact with biological targets. Computational modeling and conformational analysis have provided deep insights into how sulfamoylbenzoic acid derivatives bind to their receptors.

Molecular docking studies of LPA2 receptor agonists revealed that while different derivatives can adopt similar conformations within the binding pocket, their binding affinities and conformational strains vary, which correlates with their biological activity. acs.orgnih.gov For example, one potent and selective agonist, compound 4, showed a higher binding affinity (-8.53 kcal/mol) compared to a related compound (-7.94 kcal/mol). acs.orgnih.gov Interestingly, the more potent compound also had a significantly higher conformational strain (12.39 kcal/mol vs. 4.32 kcal/mol), suggesting that the energetic cost of adopting the bound conformation is overcome by favorable interactions with the receptor. acs.orgnih.gov

X-ray crystallography has provided atomic-level details of these interactions. For a series of carbonic anhydrase inhibitors, the crystal structures showed how the molecules orient themselves within the enzyme's active site. mdpi.com Ortho-substituted groups on the phenyl ring were found to point towards a hydrophobic part of the active site, while meta-substituents were oriented towards a hydrophilic region. mdpi.com This precise positioning is crucial for achieving high binding affinity and selectivity for specific CA isoforms. mdpi.com

These analyses demonstrate that a combination of favorable energetic interactions and the ability to adopt a specific three-dimensional shape governs the molecular recognition process, ultimately determining the derivative's biological function.

Table 2: Conformational and Binding Properties of LPA2 Receptor Agonists

Compound Binding Affinity (kcal/mol) Conformation Strain (kcal/mol) Biological Activity Reference
Compound 3 -7.94 4.32 Less potent agonist acs.orgnih.gov
Compound 4 -8.53 12.39 Improved potency and specific agonist of LPA2 acs.orgnih.gov

Enzyme Inhibition Kinetics and Mechanism of Action Studies for Derivatives

Derivatives of 3-methyl-5-sulfamoylbenzoic acid have been extensively studied as inhibitors of various enzymes critical to physiological and pathological processes. Kinetic studies are employed to quantify their potency, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

One major area of investigation is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in processes like pH regulation and fluid balance. A series of Cu(II) complexes of 5-sulfamoylbenzoic acid derivatives showed remarkable inhibitory effects on human CA isoforms I and II, with Ki values in the low nanomolar range. researchgate.net More recently, a library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) was synthesized and tested against four human CA isoforms. acs.org Several of these compounds were potent inhibitors, with the dimethoxyphenyl derivative 11 showing high selectivity for the tumor-associated isoforms hCA IX (Ki = 3.4 nM) and hCA XII (Ki = 7.5 nM) over the cytosolic isoforms hCA I and hCA II. acs.org The mechanism of action involves the sulfonamide group binding to the zinc ion in the enzyme's active site, a classic interaction for CA inhibitors. researchgate.net

Other enzymatic targets have also been explored. Derivatives of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid were found to be potent inhibitors of urease, an enzyme implicated in peptic ulcers. portlandpress.com In the field of diabetes research, 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were identified as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.net One derivative, compound 3c , was found to be three times more potent against α-amylase and five times more potent against α-glucosidase than the standard drug, acarbose.

Table 3: Enzyme Inhibition Data for this compound Derivatives

Derivative Class Target Enzyme Inhibition Constant (Ki / IC50) Reference
Cu(II) complexes of 5-sulfamoylbenzoic acid hCA I 89 - 149 nM (Ki) researchgate.net
Cu(II) complexes of 5-sulfamoylbenzoic acid hCA II 46 - 85 nM (Ki) researchgate.net
2,4-dichloro-5-sulfamoylbenzoic acid oxime ester (11 ) hCA IX 3.4 nM (Ki) acs.org
2,4-dichloro-5-sulfamoylbenzoic acid oxime ester (11 ) hCA XII 7.5 nM (Ki) acs.org
2,4-dichloro-5-sulfamoylbenzoic acid oxime ester (16 ) hCA I 5.3 nM (Ki) acs.org
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c ) α-amylase / α-glucosidase 3-fold / 5-fold more active than acarbose
N-substituted 4-sulfamoylbenzoic acid (85 ) Cytosolic phospholipase A2α 0.25 µM (IC50) d-nb.info

Investigation of Pharmacological Targets and Receptor Binding Profiles for Derivatives

The therapeutic potential of this compound derivatives stems from their ability to interact with a diverse range of pharmacological targets, including G-protein coupled receptors (GPCRs), ion transporters, and various enzymes.

A significant breakthrough was the development of the first specific, nonlipid agonists for the Lysophosphatidic Acid 2 (LPA2) receptor, a GPCR that mediates protective effects in the gut. acs.orgnih.gov Starting with a sulfamoyl benzoic acid scaffold, researchers engineered derivatives that activate the LPA2 receptor with high specificity, showing no activity at other related LPA receptors (LPA1, LPA3, LPA4, LPA5). acs.orgnih.gov This specificity is crucial for avoiding off-target effects; for instance, activation of the LPA1 receptor has been linked to apoptosis. nih.gov

The 3-amino-5-sulfamoylbenzoic acid framework is the basis for loop diuretics like bumetanide (B1668049). The pharmacological target for these drugs is the Na-K-Cl cotransporter (NKCC), with the NKCC2 isoform in the kidney being primarily responsible for their diuretic effect. researchgate.net Studies on bumetanide derivatives have shown a strong correlation between their diuretic potency and their ability to inhibit the human NKCC2A transporter. researchgate.net

Other identified targets include:

Carbonic Anhydrase (CA) Isozymes: Many sulfamoylbenzoic acid derivatives are potent inhibitors of various CA isoforms, which are targets for treating glaucoma, edema, and some cancers. acs.orgresearchgate.net

Cytosolic Phospholipase A2α (cPLA2α): N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of this enzyme, a key player in the inflammatory cascade. d-nb.info

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1): This enzyme, involved in antigen presentation, is a potential target for immunotherapy, and derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown inhibitory potential.

PXR/SXR Xenobiotic Receptor: Benzoic acid derivatives can act as agonists for the Pregnane X Receptor/Steroid X Receptor, a nuclear receptor that regulates the metabolism of foreign compounds. google.com

Exploration of Biochemical Pathway Modulations by Designed Derivatives (e.g., inhibition of specific metabolic enzymes)

By interacting with specific molecular targets, derivatives of this compound can modulate entire biochemical pathways, offering a route to influence complex disease processes.

A prime example is the inhibition of cytosolic phospholipase A2α (cPLA2α) by N-substituted 4-sulfamoylbenzoic acid derivatives. d-nb.info cPLA2α is the gateway enzyme in the arachidonic acid cascade. Its inhibition blocks the release of arachidonic acid from cell membranes, thereby preventing its conversion into prostaglandins (B1171923) and leukotrienes. These eicosanoids are potent mediators of inflammation, pain, and fever. By shutting down their production at a key upstream point, these derivatives can exert broad anti-inflammatory effects. d-nb.info

Another important pathway modulation involves the activation of the PXR/SXR xenobiotic receptor. google.com Agonists of this nuclear receptor, including derivatives of p-aminobenzoic acid (PABA), can induce the expression of cytochrome P450 enzymes. These enzymes are central to the body's detoxification system, responsible for metabolizing a wide range of drugs and foreign substances. Activating this pathway could potentially be used to enhance the clearance of toxins or modulate the effects of other medications. google.com

Furthermore, some derivatives have been shown to influence signaling pathways related to cell survival and immune response. Substituted sulfamoyl benzamidothiazoles have been found to prolong the activation of NF-κB, a key transcription factor that controls genes involved in inflammation, immunity, and cell survival. nih.gov This modulation could be leveraged to enhance the immune response, for example, when used as a co-adjuvant with vaccines. nih.gov

Rational Drug Design and Scaffold Hopping Strategies Utilizing the this compound Framework

The this compound structure serves as a valuable starting point for drug discovery, lending itself to both rational design and scaffold hopping strategies to create novel therapeutic agents.

Rational Drug Design involves the iterative, structure-based design of new molecules with improved properties. This approach has been successfully applied to the sulfamoylbenzoic acid framework. For instance, the development of specific LPA2 receptor agonists began with an active, but low-potency, scaffold. acs.orgnih.gov Using computational docking and a detailed understanding of the existing SAR, medicinal chemists rationally synthesized new analogues. They modified the head group, linker, and tail group to enhance binding affinity and conformational suitability for the receptor's binding pocket, ultimately leading to compounds with subnanomolar and even picomolar activity. acs.org This strategy allows for the methodical optimization of a lead compound to achieve desired potency and selectivity, minimizing trial and error. openmedicinalchemistryjournal.comrug.nl

Scaffold Hopping is a strategy used to create new drug candidates by replacing the central core (scaffold) of a known active compound with a structurally different one, while preserving the original pharmacophoric elements responsible for biological activity. rsc.org This is often done to improve properties like metabolic stability, solubility, or patentability, or to escape a chemical series with known liabilities. rsc.orgdundee.ac.uk

This strategy has been effectively used with derivatives related to the sulfamoylbenzoic acid core. In one example, a phenylsulfonamide core in a series of antitrypanosomal agents was replaced with a benzothiazole (B30560) scaffold. wisc.edu The resulting new chemotype not only retained its potent activity against the T. brucei parasite but also exhibited an excellent toxicity profile, demonstrating a significant improvement over the original series. wisc.edu This highlights how scaffold hopping can lead to the discovery of new, patentable chemical entities with superior drug-like properties.

In vitro Metabolic Stability and Biotransformation Pathways of Derivatives (excluding human data)

The metabolic fate of derivatives of the this compound scaffold is a critical aspect of preclinical research, influencing their pharmacokinetic profile and duration of action. In vitro studies, primarily using liver microsomes from various animal species, provide initial insights into metabolic stability and the chemical transformations these compounds undergo.

Research into a series of 4-Amino-3-sulfamoyl-benzoic acid derivatives, investigated as potential NKCC1 inhibitors, revealed that metabolic stability was a significant challenge. acs.org Studies using mouse liver homogenates showed that many derivatives had suboptimal metabolic half-lives. acs.orgnih.gov For instance, derivatives with linear alkyl chains on the amine, particularly when combined with a dimethylated sulfonamide, exhibited short half-lives of 12 to 13 minutes. acs.org This suggests that the linear alkyl substituent on the amine is a primary site for metabolism. acs.orgnih.gov In contrast, incorporating a branched 3,3-dimethylbutyl substituent resulted in a significantly improved metabolic half-life of over 60 minutes. acs.org Similarly, the insertion of a terminal trifluoromethyl group, as in compound 27 , also led to an enhanced metabolic half-life exceeding 60 minutes in mouse liver homogenates. nih.gov

Metabolic Stability of Selected 4-Amino-3-sulfamoyl-benzoic Acid Derivatives in Mouse Liver Homogenates

CompoundKey Structural FeatureMetabolic Half-life (t½) in minutesReference
Compound 21Linear alkyl chain, dimethylated sulfonamide12 acs.org
Compound 25Linear alkyl chain, dimethylated sulfonamide13 acs.org
Compound 26Branched 3,3-dimethylbutyl substituent>60 acs.org
Compound 27Terminal trifluoromethyl group>60 nih.gov

Biotransformation studies on specific sulfamoylbenzoic acid derivatives, such as the diuretic furosemide (B1674285), provide a detailed picture of metabolic pathways. In vitro investigations using rat and mouse hepatocytes have identified three primary routes of metabolism for furosemide. nih.gov These cytochrome P450-mediated pathways include:

Acyl Glucuronidation : Conjugation of the carboxylic acid group to form an acyl glucuronide (Metabolite 40 ). nih.gov

N-dealkylation : Removal of the furfuryl group from the amine to produce 2-amino-4-chloro-5-sulfamoylbenzoic acid (Metabolite 41) . nih.gov

Furan Ring Oxidation : This pathway leads to the formation of a glutathione (B108866) (GSH) conjugate (Metabolite 42 ) and a γ-ketocarboxylic acid metabolite, 4-chloro-2-(4-carboxy-2-oxobutylamino)-5-sulfamoylbenzoic acid (Metabolite 43) . nih.gov

Another derivative, indapamide, undergoes dehydrogenation of its indoline (B122111) ring to form dehydroindapamide, a reaction catalyzed with high activity by the CYP3A4 enzyme in preclinical models. nih.gov Hydrolysis of the amide bond is another identified metabolic pathway, yielding 4-chloro-3-sulfamoylbenzoic acid . nih.gov These biotransformation reactions are typically Phase I metabolic processes, which functionalize the molecule to facilitate subsequent clearance. researchgate.net

Academic Patent Literature Review and Innovation Landscape for 3 Methyl 5 Sulfamoylbenzoic Acid

Analysis of Synthetic Methodologies Disclosed in Patent Publications

Patent literature describes several strategic approaches for the synthesis of sulfamoylbenzoic acid derivatives, often starting from commercially available precursors. A common strategy involves the sulfonation, amidation, and subsequent modification of a substituted toluene (B28343) or benzoic acid core.

One prominent patented method starts with p-nitrotoluene, which undergoes chlorosulfonic acid sulfonation followed by amidation with ammonia (B1221849) water. The resulting 2-methyl-5-nitrobenzenesulfonamide (B103893) is then subjected to catalytic hydrogenation (e.g., using 10% Pd/C) to reduce the nitro group, yielding the key intermediate, 2-methyl-5-aminobenzenesulfonamide google.com. This intermediate is pivotal for creating a range of derivatives google.com.

Another widely cited synthetic pathway begins with a halogenated benzoic acid derivative. For instance, 4-halo-5-sulfamoylbenzoic acid esters can be converted to a benzamide (B126), dehydrated to a benzonitrile (B105546), and then reacted with a substituted amine. Subsequent hydrolysis of the nitrile group yields the final 4-substituted amino-5-sulfamoylbenzoic acid googleapis.com. A variation of this involves the direct reaction of a 4-halo-5-sulfamoylbenzoic acid or its ester with an amine googleapis.com.

For derivatives with a phenoxy group at the 4-position, a common starting material is 4-chloro-3-nitro-5-sulfamoylbenzoic acid google.co.uggoogleapis.com. This compound can be reacted with phenol (B47542) in the presence of a base like sodium bicarbonate to substitute the chloro group google.co.uggoogleapis.com. The nitro group is then reduced to an amine, which can be further derivatized. This reduction is often achieved using agents like Raney nickel google.com.

The table below summarizes key synthetic methodologies found in patent documents.

Starting MaterialKey Transformation StepsResulting Intermediate/Product ClassRelevant Patent Reference
p-Nitrotoluene1. Chlorosulfonic acid sulfonation 2. Amidation (Ammonia water) 3. Catalytic hydrogenation (Pd/C)2-Methyl-5-aminobenzenesulfonamide google.com
4-Halo-5-sulfamoylbenzoic acid ester1. Conversion to benzamide 2. Dehydration to benzonitrile 3. Reaction with amine 4. Hydrolysis of nitrile4-Substituted amino-5-sulfamoylbenzoic acids googleapis.com
4-Chloro-3-nitro-5-sulfamoylbenzoic acid1. Reaction with phenol (e.g., with NaHCO₃) 2. Reduction of nitro group (e.g., with Raney Nickel)3-Amino-4-phenoxy-5-sulfamoylbenzoic acid google.co.uggoogleapis.comgoogle.com
3-Acylaminobenzoic acid derivatives1. Introduction of a sulfamoyl group with a protective group 2. Reduction of the acylamino group 3. Removal of the protective group3-Amino-5-sulfamoylbenzoic acids google.com

Review of Novel Chemical Entities and Derivatization Strategies Described in Patent Publications

The core structure of 3-methyl-5-sulfamoylbenzoic acid is a versatile template for generating extensive libraries of novel chemical entities. Patent filings demonstrate three primary derivatization strategies: modification of the carboxylic acid group, substitution on the sulfamoyl moiety, and substitution on the aromatic ring, particularly at the amino group that is often present in precursors.

Ester and Amide Formation: A frequent and straightforward derivatization involves the carboxylic acid group. Patents describe the formation of various esters, such as methyl, ethyl, and butyl esters, to modify the compound's physicochemical properties google.comgoogle.com. Amide derivatives are also extensively explored. For example, the carboxylic acid can be coupled with various amines, including heterocyclic amines like propagylamine, which can then undergo further reactions to create complex structures such as 1,2,3-triazole sulfamoylbenzamides nih.gov.

Sulfamoyl Group Modification: While many patented compounds retain the primary -SO₂NH₂ group, others feature N-substituted sulfonamides. These substitutions range from simple alkyl groups to more complex moieties like methyl-phenethyl groups or pyridinylmethyl groups google.com.nagoogleapis.com.

Ring Substitution and Elaboration: The most diverse derivatization strategies focus on substitutions at the aromatic ring. Starting from an amino-substituted precursor, such as 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, the amino group is a key handle for introducing a wide array of functionalities. Patented modifications include:

N-Alkylation: Reaction with aldehydes (e.g., butyraldehyde) via reductive amination to introduce alkyl groups ijrpc.com.

Acylation: Formation of amides by reacting the amino group with acyl halides or anhydrides google.com.

Heterocycle Incorporation: The amino group can be part of a heterocyclic ring, or it can be substituted with one. Patents describe derivatives featuring pyrrolidinyl, piperidinyl, and morpholinyl groups attached to the benzene (B151609) ring google.comgoogleapis.com.

The table below illustrates the diversity of chemical entities derived from the sulfamoylbenzoic acid scaffold as disclosed in patent literature.

Derivatization StrategyExample of Functional Group/Moiety IntroducedResulting Compound ClassRelevant Patent Reference
Esterification of Carboxylic AcidMethyl, Ethyl, ButylAlkyl 3-methyl-5-sulfamoylbenzoates google.com
Amide Formation at Carboxylic Acid(1-Phenyl-1H-1,2,3-triazol-4-yl)methanamineTriazole sulfamoylbenzamides nih.gov
Substitution on Sulfamoyl NitrogenMethyl-phenethyl, Pyridin-3-ylmethylN,N-Disubstituted sulfamoylbenzoic acids google.com.nagoogleapis.com
N-Alkylation of Amino PrecursorButyl, Cyclopropylmethyl3-(Alkylamino)-5-sulfamoylbenzoic acids google.comijrpc.com
Heterocycle IncorporationPyrrolidinyl, Piperidinyl, Morpholinyl3-(Heterocyclyl)-5-sulfamoylbenzoic acids google.comgoogleapis.com
Urea/Sulfonylurea Formation(Pyrimidin-2-yl)aminocarbonylN-(Pyrimidin-2-ylaminocarbonyl)benzenesulfonamides epo.org

Identification of Emerging Pre-clinical Applications and Target Areas from Patent Filings

The derivatization of the this compound scaffold has been driven by the pursuit of novel therapeutics for a wide range of diseases. Patent filings reveal a landscape of pre-clinical applications extending far beyond the traditional use of sulfonamides as diuretics.

Initially, many derivatives were developed for their sali-diuretic properties, targeting hypertension googleapis.com. However, recent innovation has shifted towards more specific molecular targets. A significant area of investigation is the modulation of membrane transport proteins. Patents describe substituted 3-carboxy-aryl-sulfonamide derivatives as modulators of aquaporin (AQP1 and AQP4) channels, with potential applications in treating edema, including cerebral edema google.com.na.

Another major therapeutic area is metabolic disease. Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been patented for their antidiabetic activity, specifically as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion researchgate.net.

The scaffold has also been extensively explored in oncology. Patents disclose sulfamoylbenzoic acid derivatives as:

MEK inhibitors: For treating proliferative diseases such as cancer googleapis.com.

Inhibitors of anti-apoptotic BCL-2 family proteins: Aimed at inducing apoptosis in cancer cells google.com.na.

Furthermore, the patent literature points to emerging applications in immunology and inflammatory diseases. Novel phenyl-sulfamoyl benzoic acids are being developed as modulators of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), which plays a role in antigen presentation google.com. Other derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response implicated in various inflammatory conditions googleapis.com. Carbonic anhydrase inhibition remains a key application, with newer derivatives being designed to treat glaucoma by reducing intraocular pressure nih.govresearchgate.net.

The following table summarizes the key pre-clinical applications and biological targets identified from patent filings.

Pre-clinical ApplicationBiological Target / MechanismCompound Class ExampleRelevant Patent Reference
Hypertension / DiuresisSali-diuretic activity4-Substituted amino-5-sulfamoylbenzoic acids googleapis.com
Edema / Fluid ImbalanceAquaporin (AQP1, AQP4) modulationSubstituted 3-carboxy-aryl-sulfonamides google.com.na
Type 2 Diabetesα-Amylase and α-Glucosidase inhibition2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives researchgate.net
CancerMEK inhibition2-(Phenylamino)-5-sulfamoyl-benzamides googleapis.com
CancerInhibition of anti-apoptotic BCL-2 proteins4-Chloro-3-benzoylamino-5-(sulfamoyl)benzoic acids google.com.na
Inflammatory DiseasesNLRP3 inflammasome inhibitionSubstituted sulfonylureas googleapis.com
Autoimmune DiseasesERAP1 modulationPhenyl-sulfamoyl-benzoic acids google.com
GlaucomaCarbonic anhydrase inhibitionTriazole sulfamoylbenzamides nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for 3 Methyl 5 Sulfamoylbenzoic Acid in Academic Science

Development of Novel Asymmetric Synthetic Approaches to Chiral Derivatives

While numerous derivatives of sulfamoylbenzoic acids have been synthesized, the exploration of their chiral counterparts remains a nascent field. The introduction of stereocenters can profoundly influence biological activity, enhancing potency and selectivity for specific targets. Future research is poised to move beyond racemic mixtures and focus on the development of robust asymmetric syntheses to access enantiomerically pure derivatives of 3-methyl-5-sulfamoylbenzoic acid.

Prospective research avenues include:

Catalytic Asymmetric Hydrogenation: Developing methods to reduce prochiral precursors, such as derivatives with unsaturated side chains, using chiral metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands.

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries attached to the carboxylic acid or sulfonamide group to direct stereoselective transformations on the molecule, followed by facile removal of the auxiliary.

Enzymatic Resolution: Utilizing lipases or other hydrolases for the kinetic resolution of racemic esters or amides of this compound, providing access to both enantiomers.

Asymmetric C-H Activation: A cutting-edge approach involving the direct, stereoselective functionalization of C-H bonds on the aromatic ring or methyl group, guided by a chiral catalyst, to install new chiral centers.

Asymmetric Cycloadditions: Using derivatives of the scaffold as dienophiles in asymmetric Diels-Alder reactions to construct complex, stereochemically rich cyclic structures. acs.org The adducts from such reactions could serve as precursors to novel classes of conformationally constrained amino acids and other bioactive molecules. acs.org

The successful development of these synthetic strategies will be crucial for systematically investigating the structure-activity relationships of chiral derivatives and unlocking their full therapeutic potential.

Integration with Supramolecular Chemistry and Self-Assembly Studies

The dual hydrogen-bond donor/acceptor capabilities of the carboxylic acid and sulfonamide moieties make this compound and its analogs excellent building blocks for supramolecular chemistry. These functional groups can participate in intricate networks of non-covalent interactions, including hydrogen bonding and coordination with metal ions, to form highly ordered architectures.

Future research in this area could focus on:

Design of Novel Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): Systematically exploring the reactions of this compound with a wide range of transition metals (e.g., Cu(II), Zn(II), Cd(II)) and lanthanides to create new CPs and MOFs. researchgate.netresearchgate.netacs.orgacs.org Research indicates that related sulfamoylbenzoic acid ligands can assemble into diverse structures, including 1D helical chains, 2D layered networks, and 3D interpenetrating frames. researchgate.netacs.org The methyl group in the 3-position could be used to fine-tune the steric environment and influence the resulting topology.

Functional Supramolecular Materials: Engineering the resulting CPs and MOFs for specific applications, such as selective gas sorption, heterogeneous catalysis, or chemical sensing. researchgate.netacs.org For instance, coordination polymers based on 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated as fluorescent sensors for the detection of nitroaromatic compounds. researchgate.net

Solvent-Driven Structural Control: Investigating the profound effect of the crystallization solvent on the self-assembly process, which can dictate the dimensionality and structure of the final coordination compound, leading to the formation of metallamacrocycles or guest-occluded crystals. acs.org

Co-crystallization Studies: Exploring the co-crystallization of this compound with other organic molecules (co-formers) to create novel multi-component crystals with tailored physicochemical properties, such as solubility and stability.

The table below summarizes examples of coordination polymers formed from related sulfamoylbenzoic acid ligands, suggesting potential architectures for this compound.

LigandMetal Ion(s)Resulting Supramolecular StructureReference
2,4-dichloro-5-sulfamoylbenzoic acidAg(I), Cd(II), Pb(II)Left- and right-handed helical chains; 2-fold parallel interpenetration sql net; supramolecular wavelike chain. researchgate.net
Furosemide (B1674285) (a sulfamoylbenzoic acid derivative)Zn(II)Mononuclear complex [Zn(NH3)2(fur)2] and a coordination polymer [Zn3(quin)4(fur)2]n. rsc.org
2,4-dichloro-5-sulfamoylbenzoic acidCo(II), Ni(II), Cu(II), Zn(II)Diverse coordination polymers directed by the transition metal ion. acs.org

Exploration of New Biological Paradigms and Target Classes for its Derivatives

Derivatives of sulfamoylbenzoic acid have a rich history in medicinal chemistry, with established roles as diuretics, anti-inflammatory agents, and receptor modulators. researchgate.netd-nb.infoacs.org However, the versatility of this scaffold suggests that its biological potential is far from exhausted. Future research should aim to explore novel biological targets and therapeutic areas beyond these classical applications.

Emerging research could target:

Oncology: The sulfamoyl group is a key feature in many carbonic anhydrase (CA) inhibitors, some of which are explored for anticancer applications. Future work could focus on designing derivatives of this compound that selectively target tumor-associated CA isoforms (e.g., CA-IX and CA-XII).

Neurodegenerative Diseases: Exploring the potential of derivatives to modulate targets implicated in neuroinflammation or protein aggregation. For example, inhibitors of cytosolic phospholipase A2α (cPLA2α), a target for which sulfamoylbenzoic acids have shown activity, are being investigated for their role in neurological disorders. d-nb.info

Infectious Diseases: While some antimicrobial activity has been reported portlandpress.comresearchgate.netjournalskuwait.org, a systematic exploration of derivatives against a broad panel of bacterial and fungal pathogens, particularly drug-resistant strains, is warranted. The scaffold could be used to design inhibitors of essential microbial enzymes. For instance, derivatives of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid have shown dual inhibitory action against urease and virulent bacterial strains. portlandpress.comresearchgate.net

Lysophosphatidic Acid (LPA) Receptor Modulation: Building on findings that certain sulfamoyl benzoic acid (SBA) analogues are potent and specific agonists of the LPA2 receptor, future work could fine-tune the structure of this compound to develop new modulators for other LPA receptor subtypes, which are implicated in a wide range of pathologies from fibrosis to cancer. nih.govacs.org

Computational Chemistry-Driven Discovery and Optimization Cycles for Novel Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a scaffold like this compound, in silico methods can significantly accelerate the discovery and optimization of new derivatives for diverse applications.

Future computational efforts should focus on:

Large-Scale Virtual Screening: Using the this compound core to perform virtual screening against extensive libraries of biological targets (e.g., enzymes, receptors, ion channels) to identify entirely new biological activities.

Predictive ADMET Modeling: Developing and applying more sophisticated quantitative structure-activity relationship (QSAR) and machine learning models to accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel derivatives early in the design phase.

Quantum Mechanics (QM) and Molecular Dynamics (MD): Employing QM methods like Density Functional Theory (DFT) to gain deeper insights into electronic structure, reactivity, and spectroscopic properties. scispace.com MD simulations can be used to study the dynamic behavior of derivatives in complex biological environments, such as their binding to a target protein or their passage through a cell membrane, providing a more realistic view of molecular interactions. tandfonline.com

De Novo Design: Utilizing algorithms to design novel molecules from the ground up, using the this compound scaffold as a seed fragment, to perfectly fit the binding pocket of a chosen biological target.

The table below illustrates how computational docking has been applied to sulfamoylbenzoic acid analogues, highlighting the power of these methods in rationalizing and predicting biological activity. nih.gov

Compound/DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key FindingReference
Sulfamoyl Benzoic Acid Analogue (Cpd 4)LPA2 Receptor-8.53Increased binding affinity compared to parent compound, rationalizing improved potency. nih.gov
Halogenated SBA Analogue (Cpd 11d)LPA2 Receptor-9.21Enhanced binding affinity explains the observed picomolar agonist activity. nih.gov
2,4-Dichloro-5-sulfamoylbenzoic acid derivative (Cpd 3c)α-glucosidase-8.53High binding affinity attributed to specific hydrogen bond and π-interactions.

Potential Role in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. nih.gov This approach relies on screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. lu.se this compound is an ideal candidate for inclusion in FBDD libraries.

Future opportunities in this domain include:

Library Development: Including this compound and its simple analogs in specialized fragment libraries, particularly those focused on polar fragments or carboxylic acids, which can serve as excellent anchor points for interaction with protein targets. fchgroup.netenamine.net

Screening Campaigns: Utilizing sensitive biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or Weak Affinity Chromatography (WAC) to screen this fragment against novel and challenging drug targets. lu.se

Fragment Growing and Linking: Once a binding hit is confirmed and its binding mode is elucidated (typically via X-ray crystallography), the this compound fragment can be systematically "grown" or elaborated. The carboxylic acid and sulfonamide groups provide convenient chemical handles for synthetic elaboration, allowing chemists to build out the fragment to occupy adjacent pockets in the binding site, thereby increasing potency and selectivity.

In Silico FBDD: Employing computational methods to virtually screen fragment libraries against protein structures, predict binding poses, and guide the subsequent optimization of hits derived from the this compound scaffold. nih.gov

The physicochemical properties of this compound align well with the "Rule of Three," a common guideline for selecting fragments, making it a valuable starting point for FBDD campaigns.

Q & A

Q. How can researchers mitigate challenges in detecting sulfamoyl degradation products during long-term stability studies?

  • Methodology : Employ LC-HRMS with fragmentation patterns (MS/MS) to identify degradation pathways (e.g., hydrolysis to sulfonic acid). Use forced degradation (heat, light, pH extremes) to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.